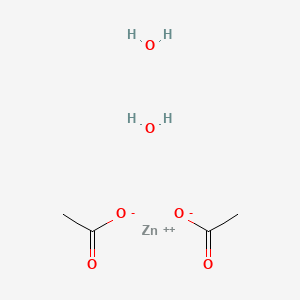
2,3,3,3-Tetrafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,3,3-Tetrafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propanoate is a perfluorinated compound that has gained attention due to its use as an alternative to perfluorooctanoic acid in the fluoropolymer industry . This compound is characterized by its high environmental persistence, bioaccumulation potential, and concerns regarding its potential toxicity and health risks .
Métodos De Preparación
The synthesis of 2,3,3,3-Tetrafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propanoate involves the reaction of hexafluoropropylene oxide with itself to form hexafluoropropylene oxide dimer acid fluoride . This intermediate is then converted to the ammonium salt, which is the specific chemical used in industrial applications . The reaction conditions typically involve controlled temperatures and the use of specific catalysts to ensure the desired product is obtained.
Análisis De Reacciones Químicas
2,3,3,3-Tetrafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different fluorinated products.
Reduction: Reduction reactions can alter the fluorine content and structure of the compound.
Substitution: The compound can undergo substitution reactions where fluorine atoms are replaced by other functional groups.
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
2,3,3,3-Tetrafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propanoate has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2,3,3,3-Tetrafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propanoate involves its interaction with biological systems, leading to various effects:
Comparación Con Compuestos Similares
2,3,3,3-Tetrafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propanoate is similar to other perfluorinated compounds, such as:
Perfluorooctanoic acid: Both compounds are used in the fluoropolymer industry, but this compound is considered a safer alternative due to its lower toxicity.
Hexafluoropropylene oxide dimer acid: This compound is an intermediate in the synthesis of this compound and shares similar chemical properties.
The uniqueness of this compound lies in its specific structure and its role as a replacement for more toxic perfluorinated compounds .
Propiedades
Fórmula molecular |
C6F11O3- |
|---|---|
Peso molecular |
329.04 g/mol |
Nombre IUPAC |
2,3,3,3-tetrafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propanoate |
InChI |
InChI=1S/C6HF11O3/c7-2(1(18)19,4(10,11)12)20-6(16,17)3(8,9)5(13,14)15/h(H,18,19)/p-1 |
Clave InChI |
CSEBNABAWMZWIF-UHFFFAOYSA-M |
SMILES canónico |
C(=O)(C(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F)[O-] |
Sinónimos |
2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoate 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoic acid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(2-furyl)-N-({[4-(4-methylphenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)acrylamide](/img/structure/B1226298.png)

![2-[[5-(1H-benzimidazol-2-yl)-2-pyridinyl]thio]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B1226301.png)
![2-[(3,4-Dichlorophenyl)methylthio]-6-(3-pyridinyl)-3-pyridinecarbonitrile](/img/structure/B1226302.png)
![N-[4-[(4,6-dimethyl-2-pyrimidinyl)sulfamoyl]phenyl]-5-(3-methyl-6-oxo-1-cyclohexa-2,4-dienylidene)-1,2-dihydropyrazole-3-carboxamide](/img/structure/B1226305.png)

![N2-[5-(4-chlorophenyl)-2-phenyl-3-pyrazolyl]benzene-1,2-diamine](/img/structure/B1226312.png)
![3-[[4-(4-Fluorophenyl)-1-piperazinyl]sulfonyl]benzoic acid [2-(methylamino)-2-oxoethyl] ester](/img/structure/B1226313.png)
![2-chloro-1-[2,5-dimethyl-1-(3-nitrophenyl)-1H-pyrrol-3-yl]ethan-1-one](/img/structure/B1226315.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-ylcarbamoyl)-2-[[5-(2-methoxyanilino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide](/img/structure/B1226317.png)

![N-(4-chlorophenyl)-5-methyl-2-[(4-methylphenyl)methyl]-3-pyrazolecarboxamide](/img/structure/B1226320.png)


